molecular formula C11H14N2 B12522717 2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline CAS No. 651729-16-7

2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline

Cat. No.: B12522717
CAS No.: 651729-16-7
M. Wt: 174.24 g/mol
InChI Key: ULOLPDGSYPQANN-UHFFFAOYSA-N
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Description

2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline is a chemical compound that belongs to the class of aniline derivatives It is characterized by the presence of a dimethylamino group attached to a propynyl chain, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline typically involves the reaction of aniline with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds through nucleophilic substitution, where the aniline nitrogen attacks the propargyl bromide, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in substitution reactions, where the dimethylamino group or the aniline moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Various electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the propynyl chain provides structural rigidity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(3-Phenylprop-2-yn-1-yl)aniline: Similar structure but with a phenyl group instead of a dimethylamino group.

    N-(Prop-2-yn-1-yl)aniline: Lacks the dimethylamino group, making it less versatile in terms of chemical reactivity.

Uniqueness

2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline is unique due to the presence of both the dimethylamino group and the propynyl chain, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .

Properties

CAS No.

651729-16-7

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

2-[3-(dimethylamino)prop-1-ynyl]aniline

InChI

InChI=1S/C11H14N2/c1-13(2)9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8H,9,12H2,1-2H3

InChI Key

ULOLPDGSYPQANN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC#CC1=CC=CC=C1N

Origin of Product

United States

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